molecular formula C12H20N4O7S B12410324 S-(N-Methylcarbamoyl)glutathione-d3

S-(N-Methylcarbamoyl)glutathione-d3

Cat. No.: B12410324
M. Wt: 367.40 g/mol
InChI Key: ROWIKVIWEBGFSY-LLYRNZNTSA-N
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Description

S-(N-Methylcarbamoyl)glutathione-d3 is a deuterium-labeled derivative of S-(N-Methylcarbamoyl)glutathione. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to study pharmacokinetics and metabolic profiles . This compound is primarily used as a tracer in drug development processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for S-(N-Methylcarbamoyl)glutathione-d3 are not well-documented. Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling and purification processes. The production scale may vary depending on the demand for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

S-(N-Methylcarbamoyl)glutathione-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glutathione derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

S-(N-Methylcarbamoyl)glutathione-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its role as a tracer in scientific studies. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(N-Methylcarbamoyl)glutathione-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the compound’s behavior, making it a valuable tool for researchers studying drug metabolism and distribution .

Properties

Molecular Formula

C12H20N4O7S

Molecular Weight

367.40 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3

InChI Key

ROWIKVIWEBGFSY-LLYRNZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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